molecular formula C13H17ClN2O5S B1596728 2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride CAS No. 680618-10-4

2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride

Cat. No.: B1596728
CAS No.: 680618-10-4
M. Wt: 348.8 g/mol
InChI Key: PCRXMAUDYIDCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride is a specialized chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with an ethoxy group, a morpholine carbonyl group, and a sulfonyl chloride group, making it a versatile reagent for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride typically involves multiple steps, starting with the preparation of the benzene ring. The ethoxy group is introduced through an ethylation reaction, while the morpholine carbonyl group is added via a carbonylation reaction. The sulfonyl chloride group is introduced in the final step through a chlorosulfonation reaction.

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the sulfonyl chloride group to a sulfonic acid group.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Higher oxidation state derivatives of the compound.

  • Reduction: : Sulfonic acid derivatives.

  • Substitution: : Derivatives with various functional groups replacing the sulfonyl chloride.

Scientific Research Applications

2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride is used in various scientific research applications, including:

  • Chemistry: : As a reagent in organic synthesis and chemical reactions.

  • Biology: : In proteomics research for labeling and detecting proteins.

  • Medicine: : In drug discovery and development for synthesizing potential therapeutic compounds.

  • Industry: : In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The compound's reactivity makes it useful in labeling and detecting biological molecules.

Comparison with Similar Compounds

2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride is unique due to its specific combination of functional groups. Similar compounds include:

  • 4-Morpholinecarbonyl chloride: : Lacks the ethoxy and benzenesulfonyl chloride groups.

  • 2-Ethoxybenzenesulfonyl chloride: : Lacks the morpholine carbonyl group.

  • 5-Aminobenzenesulfonyl chloride: : Lacks the ethoxy and morpholine carbonyl groups.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-ethoxy-5-(morpholine-4-carbonylamino)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O5S/c1-2-21-11-4-3-10(9-12(11)22(14,18)19)15-13(17)16-5-7-20-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRXMAUDYIDCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)N2CCOCC2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374476
Record name 2-Ethoxy-5-[(morpholine-4-carbonyl)amino]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680618-10-4
Record name 2-Ethoxy-5-[(morpholine-4-carbonyl)amino]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride
Reactant of Route 2
2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride
Reactant of Route 3
2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.